REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:11])[C:9]=1[OH:10])[CH:5]=[O:6].[F-].[K+].Br[CH2:15]Br.O>CN(C=O)C>[Br:1][C:2]1[C:9]2[O:10][CH2:15][O:11][C:8]=2[CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)O
|
Name
|
|
Quantity
|
4.077 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was further washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC2=C1OCO2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 973 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |